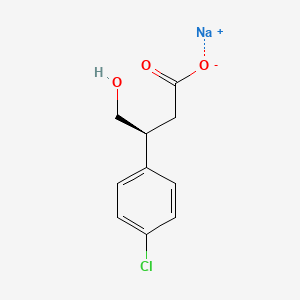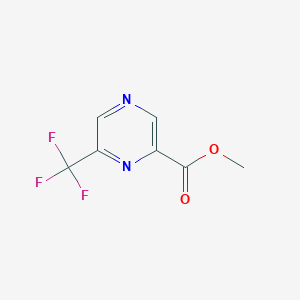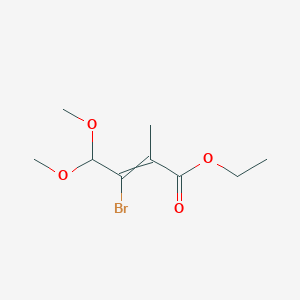
4-(Hydroxymethyl)oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)oxan-4-ol, also known as 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-ol, is a synthetic chemical compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . This compound is characterized by its tetrahydropyran ring structure with a hydroxymethyl group attached to the fourth carbon atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Hydroxymethyl)oxan-4-ol can be synthesized through several synthetic routes. One common method involves the catalytic hydrogenation of hydroxylated compounds using hydrogen peroxide. This reaction typically requires acidic conditions and can be catalyzed by metals such as sodium, calcium, and magnesium . The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale catalytic processes. These processes often involve the use of specialized reactors and catalysts to achieve high yields and purity. The compound is typically synthesized in a controlled environment to ensure consistent quality and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex chemical compounds.
Scientific Research Applications
4-(Hydroxymethyl)oxan-4-ol has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of citric acid and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)oxan-4-ol involves its ability to act as a catalyst in various chemical reactions. The hydroxymethyl group can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The compound’s acidic nature allows it to react with metals to form metal oxides, which can further catalyze other reactions .
Comparison with Similar Compounds
4-(Hydroxymethyl)oxan-4-ol can be compared with other similar compounds, such as:
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-ol: This compound has a similar structure but may differ in its reactivity and applications.
Hydroxymethylfurfural: This compound has a furan ring instead of a tetrahydropyran ring and is used in different industrial applications.
Hydroxymethylpyran: This compound has a pyran ring and similar functional groups but may have different chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
CAS No. |
87216-17-9 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4-(hydroxymethyl)oxan-4-ol |
InChI |
InChI=1S/C6H12O3/c7-5-6(8)1-3-9-4-2-6/h7-8H,1-5H2 |
InChI Key |
WGIQIRVBICUOPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)

![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)


![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)

![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)


